molecular formula C8H18N2O B13164972 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol

3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol

Cat. No.: B13164972
M. Wt: 158.24 g/mol
InChI Key: FXSLXPGZDIQYCE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidin-3-one with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indolamine metabolite with a similar aminoethyl group.

    Serotonin: A neurotransmitter with structural similarities.

    Bufotenin: A naturally occurring tryptamine derivative.

Uniqueness

3-(2-Aminoethyl)-1-ethylpyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, which are primarily involved in neurotransmission, this compound has broader applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1-ethylpyrrolidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-2-10-6-4-8(11,7-10)3-5-9/h11H,2-7,9H2,1H3

InChI Key

FXSLXPGZDIQYCE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)(CCN)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.